molecular formula C24H19ClN4O4S B2954435 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 533869-29-3

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No.: B2954435
CAS No.: 533869-29-3
M. Wt: 494.95
InChI Key: UCHYFXFDTZTELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research, designed by integrating two pharmacologically active motifs: a 1,3,4-oxadiazole ring and a benzenesulfonamide group. The 1,3,4-oxadiazole nucleus is a well-characterized scaffold known for its versatile biological activities . Derivatives of this heterocycle are frequently explored for their potential antimicrobial , antitumor , anti-tubercular , anti-inflammatory , and antioxidant properties . The incorporation of a sulfonamide group, a classic pharmacophore in many approved drugs, further expands the compound's potential research applications, particularly in the design of enzyme inhibitors. The specific molecular architecture of this compound, featuring a 2-chlorophenyl-substituted oxadiazole linked to a dihydroquinoline-sulfonyl benzamide, suggests it may be a valuable candidate for researchers investigating new chemical entities against infectious diseases or in oncology. The chlorophenyl substitution is a common feature in bioactive molecules that can influence binding affinity and pharmacokinetic properties . This reagent is intended for use in non-clinical laboratory studies only, including but not limited to, in vitro biological screening, structure-activity relationship (SAR) analysis, and mechanistic studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O4S/c25-20-9-3-2-8-19(20)23-27-28-24(33-23)26-22(30)17-11-13-18(14-12-17)34(31,32)29-15-5-7-16-6-1-4-10-21(16)29/h1-4,6,8-14H,5,7,15H2,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHYFXFDTZTELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several derivatives of 1,3,4-oxadiazole-based sulfonamides. Below is a detailed comparison based on substituents, bioactivity, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Bioactivity Toxicity Profile Molecular Weight Reference
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide (Target Compound) 2-chlorophenyl, 3,4-dihydroquinoline sulfonyl Not explicitly reported in evidence; inferred antimicrobial/kinase inhibition potential Likely low (based on analog data) ~476.9 (calc.)
N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (e.g., 6f, 6o) 4-chlorophenyl, alkyl/aryl sulfanyl acetamide Potent antimicrobial activity (MIC: 12.5–25 µg/mL vs. bacterial/fungal strains) Low (except 6g, 6j with high cytotoxicity) ~350–400
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide Cyclopropyl, diethylsulfamoyl No bioactivity reported; likely explored for solubility/binding modulation Not tested 364.4
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide 5-chlorothiophene, dipropylsulfamoyl Unknown; thiophene moiety may enhance metabolic stability Not tested 448.9

Key Observations

Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to the 4-chlorophenyl analogs (e.g., compound 6f in ). The latter showed superior antimicrobial activity, suggesting positional isomerism significantly impacts target binding .

Toxicity Trends :

  • Most 1,3,4-oxadiazole sulfonamides exhibit low cytotoxicity, as seen in compound series 6a–o . However, bulky substituents (e.g., tetrahydrofuran in ) or charged groups may increase toxicity, though this remains speculative without direct data.

Physicochemical Properties: The target compound’s molecular weight (~476.9) exceeds that of simpler analogs (~350–450), which may influence pharmacokinetics (e.g., absorption, half-life) . The dihydroquinoline sulfonyl group likely improves membrane permeability compared to dipropylsulfamoyl derivatives .

Research Findings and Limitations

  • Antimicrobial Activity: The closest analog (compound 6f) demonstrated MIC values of 12.5 µg/mL against E. coli and C. albicans, suggesting the target compound’s 3,4-dihydroquinoline group could enhance Gram-positive bacterial targeting .
  • Data Gaps: No direct bioactivity or toxicity data exist for the target compound, necessitating further empirical studies.

Q & A

Q. What are the recommended synthetic routes for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide?

  • Methodological Answer : The synthesis involves sequential steps:

Hydrazide Formation : React 2-chlorobenzoic acid derivatives with hydrazine to form the hydrazide intermediate.

Oxadiazole Ring Closure : Treat the hydrazide with cyanogen bromide (BrCN) or carbodiimides to cyclize into the 1,3,4-oxadiazole core .

Sulfonylation : Introduce the 3,4-dihydroquinoline sulfonyl group via reaction with 3,4-dihydroquinoline-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Benzamide Coupling : Use EDC/HOBt or DCC-mediated coupling to attach the benzamide moiety .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization Tips
1Hydrazine hydrate, ethanol, refluxPurify via recrystallization
2BrCN, methanol, 0–5°CMonitor by TLC for completion
3Triethylamine, dry DCM, RTUse excess sulfonyl chloride
4DCC, DMAP, dry THFAvoid moisture to prevent side reactions

Q. How can researchers confirm the presence of critical functional groups (e.g., oxadiazole, sulfonamide) in the compound?

  • Methodological Answer :
  • FT-IR Spectroscopy :
  • Oxadiazole C=N stretching: 1610–1650 cm⁻¹ .
  • Sulfonamide S=O asymmetric/symmetric stretching: 1340–1360 cm⁻¹ and 1150–1170 cm⁻¹ .
  • NMR Analysis :
  • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm) and dihydroquinoline CH₂ groups (δ 2.5–3.5 ppm).
  • ¹³C NMR : Oxadiazole carbons (δ 155–165 ppm), sulfonamide sulfur-linked carbons (δ 125–135 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and bond angles (e.g., monoclinic systems with β ~90–95°) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anticancer)?

  • Methodological Answer :
  • Antimicrobial Activity :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Anticancer Screening :
  • MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Potential :
  • COX-2 Inhibition : Use ELISA kits to measure prostaglandin E₂ suppression .

Advanced Research Questions

Q. How should researchers resolve contradictions in reactivity data (e.g., unexpected substitution or oxidation products)?

  • Methodological Answer : Contradictions may arise from competing reaction pathways. For example:
  • Unplanned Sulfonamide Oxidation : Use LC-MS to detect sulfone byproducts when strong oxidants (e.g., H₂O₂) are present .
  • Regioselectivity Issues : Employ computational tools (DFT calculations) to predict reactive sites or use directing groups (e.g., nitro) to control substitution .

Q. Troubleshooting Table :

ObservationPossible CauseMitigation Strategy
Low yield in oxadiazole formationIncomplete hydrazide activationUse BrCN instead of carbodiimides
Multiple sulfonylation productsSteric hindrance at the quinoline ringOptimize solvent polarity (e.g., DMF → DCM)

Q. What strategies improve synthetic yield during benzamide coupling?

  • Methodological Answer :
  • Activation Reagents : Replace DCC with EDCl/HOBt to reduce racemization.
  • Solvent Optimization : Use anhydrous THF or DMF for better solubility.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1–2h at 80°C .

Q. How can the compound’s stability under physiological conditions (pH, temperature) be assessed?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for oxadiazoles) .

Q. What computational methods are recommended for studying target binding (e.g., molecular docking)?

  • Methodological Answer :
  • Docking Software : AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., COX-2, EGFR).
  • PDB Targets : Use Protein Data Bank entries (e.g., 1PXX for COX-2) for docking simulations .

Q. How can regioselectivity challenges in oxadiazole functionalization be addressed?

  • Methodological Answer :
  • Electrophilic Substitution : Activate the oxadiazole ring with electron-withdrawing groups (e.g., Cl) to direct reactions to the 5-position .
  • Cross-Coupling : Use Suzuki-Miyaura conditions (Pd catalysts) for selective C–C bond formation at the 2-chlorophenyl moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.